molecular formula C38H41N3O11S B1205940 Ecteinascidine 729 CAS No. 114899-27-3

Ecteinascidine 729

Cat. No. B1205940
M. Wt: 747.8 g/mol
InChI Key: UPGCDKVJPIRNTG-VIHNCQKYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ecteinascidine 729 is a natural product found in Ecteinascidia turbinata with data available.

Scientific Research Applications

Antitumor Activity

Ecteinascidin 729, a marine natural product, exhibits significant antitumor activity. It is particularly effective against a range of cancers, including P388 leukemia and B16 melanoma. This compound binds to the minor groove of DNA, potentially forming covalent adducts with DNA by binding to the N-2 of guanine. This mechanism is similar to that of saframycin antibiotics. Studies have shown that ET-729 remains stable under certain conditions and demonstrates potent antiproliferative activity at remarkably low concentrations. This activity is sustained over time, suggesting a lasting therapeutic effect (Reid et al., 1996).

DNA Interaction and Selectivity

ET-729 is known to interact with DNA in a specific manner. It has been shown to alkylate guanine N2 in the DNA minor groove, which contributes to its antitumor properties. The interaction of ET-729 with DNA involves covalent bonding, leading to structural changes in the DNA. This interaction is crucial for its effectiveness as an anticancer agent. Studies comparing ET-729 to other DNA minor groove alkylating agents have revealed differences in sequence specificity, indicating a unique interaction profile for ET-729 (Pommier et al., 1996).

Synthesis and Structural Analysis

Efficient synthetic procedures have been developed for ET-729 due to its low natural availability and potent antitumor properties. The synthesis process involves selective demethylation steps and has been optimized for large-scale production. Structural analysis of ET-729 and its analogs has provided insights into their antitumor activity and potential applications in cancer treatment (Menchaca et al., 2003).

Gene Expression and Transcriptional Effects

ET-729 affects gene expression and transcriptional activity in cancer cells. It has been observed to inhibit activated transcription without significantly impacting uninduced transcription. This selective inhibition of transcription can play a crucial role in its antitumor efficacy. Microarray analysis indicates that ET-729 selectively blocks the activation of certain genes while leaving others unaffected, highlighting its potential as a targeted anticancer therapy (Friedman et al., 2002).

properties

CAS RN

114899-27-3

Product Name

Ecteinascidine 729

Molecular Formula

C38H41N3O11S

Molecular Weight

747.8 g/mol

IUPAC Name

[(1R,2R,3S,11R,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate

InChI

InChI=1S/C38H41N3O11S/c1-15-8-19-9-21-36(45)41-22-12-49-37(46)38(20-11-24(47-4)23(43)10-18(20)6-7-39-38)13-53-35(29(41)28(40-21)25(19)30(44)31(15)48-5)27-26(22)34-33(50-14-51-34)16(2)32(27)52-17(3)42/h8,10-11,21-22,28-29,35-36,39-40,43-45H,6-7,9,12-14H2,1-5H3/t21-,22+,28+,29-,35-,36+,38-/m1/s1

InChI Key

UPGCDKVJPIRNTG-VIHNCQKYSA-N

Isomeric SMILES

CC1=CC2=C([C@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@@H](C2)N3)O)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

synonyms

ecteinascidin 729
ET-729
NSC 638718
NSC638718

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ecteinascidine 729
Reactant of Route 2
Reactant of Route 2
Ecteinascidine 729
Reactant of Route 3
Ecteinascidine 729
Reactant of Route 4
Ecteinascidine 729
Reactant of Route 5
Ecteinascidine 729
Reactant of Route 6
Ecteinascidine 729

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.